3-(BOC-Amino)-5-bromopicoline
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Description
3-(BOC-Amino)-5-bromopicoline is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . The Boc group plays a pivotal role in the synthesis of multifunctional targets, and it’s often used in the context of amino functions . It’s also used as an alkylating reagent for the synthesis of various compounds .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophScientific Research Applications
Nonlinear Optical (NLO) Materials
The molecule 3-amino-4-(Boc-amino)pyridine, which is structurally similar to 3-(BOC-Amino)-5-bromopicoline, has been studied for its nonlinear optical (NLO) properties . The dipole moment (μ) and first hyperpolarizability (β) values of the molecule suggest that it could be a good candidate as an NLO material . NLO materials have potential applications in optoelectronics, such as optical communication, optical computing, optical switching, optical modulation, and optical logic .
Pharmaceutical and Medicinal Research
Aminopyridines, which include molecules like 3-(BOC-Amino)-5-bromopicoline, are important in pharmaceutical and medicinal research . For example, 4-Aminopyridine and 3,4-diaminopyridine have been used in the treatment of cerebellar and ocular motor disorders, multiple sclerosis, and Lambert–Eaton myasthenic syndrome . Additionally, 3,4-Diaminopyridine and its derivatives possess antiviral, antimicrobial, and cytotoxic activities .
BOC Protection of Amines
The BOC group in 3-(BOC-Amino)-5-bromopicoline is used for the protection of amines . This is a crucial step in many synthetic applications, especially in the synthesis of biologically active molecules. The BOC protection is often carried out in catalyst and solvent-free media under mild reaction conditions, making it an eco-friendly process .
Tag Carriers in Biochemical Research
As a lysine residue, its 3-amino group is often used for carrying a tag moiety such as a fluorescent dye, a quencher, or biotin . This allows for the tracking and studying of the molecule in various biochemical processes.
properties
IUPAC Name |
tert-butyl N-(5-bromo-2-methylpyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-9(5-8(12)6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEYTKWKUSLYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(BOC-Amino)-5-bromopicoline |
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